molecular formula C11H18N4O2 B4849660 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4849660
M. Wt: 238.29 g/mol
InChI Key: YZVGNAUFEXTRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide (CAS: 1005582-33-1) is a pyrazole-3-carboxamide derivative characterized by a 1-ethyl substituent at the pyrazole core and a (tetrahydrofuran-2-yl)methyl group attached to the carboxamide nitrogen. Key physicochemical properties include a molecular weight of 267.29 g/mol and a reported purity of 97% . The tetrahydrofuran moiety in its structure may enhance solubility and influence pharmacokinetic behavior compared to alkyl or aromatic substituents.

Properties

IUPAC Name

4-amino-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-2-15-7-9(12)10(14-15)11(16)13-6-8-4-3-5-17-8/h7-8H,2-6,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVGNAUFEXTRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2CCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and suitable leaving groups.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached through alkylation reactions, where the tetrahydrofuran ring is introduced using alkyl halides or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution

The primary amino group (-NH₂) at position 4 of the pyrazole ring exhibits nucleophilic character. In acidic or neutral conditions, it can participate in:

  • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation : Formation of secondary amines using alkyl halides.

Example :

Compound+CH3COCl4-Acetamido-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide\text{Compound} + \text{CH}_3\text{COCl} \rightarrow \text{4-Acetamido-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide}

Reagents: Acetyl chloride, base (e.g., pyridine). Conditions: Room temperature, dichloromethane.

Oxidation Reactions

The ethyl group (-CH₂CH₃) at position 1 and the tetrahydrofuran (THF) moiety are susceptible to oxidation:

Site Reagent Product Conditions
Ethyl groupKMnO₄ (acidic)1-(Carboxylic acid)-substituted pyrazoleHeat, H₂SO₄
THF methyleneOzoneCleavage to aldehyde or ketone derivatives-78°C, followed by reductive workup

Reduction Reactions

The carboxamide group (-CONH-) can be reduced to a primary amine:

Compound+LiAlH44-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-methylamine\text{Compound} + \text{LiAlH}_4 \rightarrow \text{4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-methylamine}

Conditions: Anhydrous THF, reflux.

Condensation Reactions

The amino group may undergo condensation with carbonyl compounds (e.g., aldehydes) to form Schiff bases:

Compound+RCHO4-(RCH=N)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide\text{Compound} + \text{RCHO} \rightarrow \text{4-(RCH=N)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide}

Catalyst: Acidic or basic conditions .

Pyrazole Ring

  • Electrophilic Substitution : Limited due to electron-withdrawing carboxamide and amino groups.

  • Ring Modification : Halogenation at position 5 is feasible under radical conditions .

Carboxamide Group

  • Hydrolysis : Acidic or basic hydrolysis yields 4-amino-1-ethylpyrazole-3-carboxylic acid.

    Compound+H2OH+/OHAcid+NH3\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Acid} + \text{NH}_3

    Conditions: HCl (6M) or NaOH (40%), reflux.

Tetrahydrofuran Moiety

  • Ring-Opening : Acid-catalyzed cleavage to form diols or derivatives.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃ .

  • Photoreactivity : The THF group may undergo peroxidation under UV light .

Analytical Characterization

Reaction products are typically characterized by:

  • NMR : Distinct shifts for NH₂ (δ 6.2–6.5 ppm) and carboxamide (δ 7.8–8.2 ppm) .

  • IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) .

Scientific Research Applications

Antifungal Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antifungal activities. For instance, studies have shown that certain pyrazole carboxamides demonstrate potent inhibition against various phytopathogenic fungi, outperforming traditional antifungal agents . The specific mechanisms often involve disrupting fungal cell wall synthesis or inhibiting critical enzymes involved in fungal metabolism.

Anticancer Activity

The pyrazole scaffold is also linked to anticancer properties. Compounds similar to 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide have been investigated for their ability to induce apoptosis in cancer cells. For example, certain derivatives have been shown to inhibit the proliferation of A549 lung cancer cells, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

In addition to antifungal and anticancer activities, pyrazole derivatives are noted for their anti-inflammatory effects. Some studies have reported that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating their potential use in treating inflammatory diseases .

Case Study 1: Antifungal Activity Against Fusarium spp.

A study evaluated the antifungal efficacy of several pyrazole derivatives against Fusarium species. The results indicated that compounds similar to 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide exhibited over 50% inhibition at concentrations of 100 µg/mL, surpassing the effectiveness of conventional fungicides like carboxin and boscalid .

Case Study 2: Anticancer Efficacy in Lung Cancer Models

In vitro studies on A549 lung cancer cells demonstrated that specific pyrazole derivatives could significantly inhibit cell growth and induce apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Substituents Molecular Weight (g/mol) Key Features
Target Compound : 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide 1005582-33-1 - 1-Ethyl (pyrazole)
- (Tetrahydrofuran-2-yl)methyl (carboxamide)
267.29 Enhanced solubility due to tetrahydrofuran moiety
Analog 1 : 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide 1006454-36-9 - 1-Ethyl (pyrazole)
- 3-(3-Methylpyrazolyl)propyl (carboxamide)
291.35 Bulky pyrazole-propyl substituent may reduce membrane permeability
Analog 2 : 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (AM251) 183232-66-8 - 2,4-Dichlorophenyl and 4-iodophenyl (pyrazole)
- Piperidinyl (carboxamide)
523.63 Potent cannabinoid receptor antagonist; iodine enhances binding affinity
Analog 3 : 4-Amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide N/A - 2-Fluoroethyl (pyrazole)
- Morpholinylethyl (carboxamide)
313.35 Fluorine and morpholine improve metabolic stability and bioavailability

Substituent-Driven Pharmacological Differences

  • Tetrahydrofuran vs. Aromatic Groups: The target compound’s tetrahydrofuran substituent contrasts with the iodophenyl and dichlorophenyl groups in AM251 . While AM251 exhibits high cannabinoid receptor affinity due to halogenated aromatic rings, the tetrahydrofuran group in the target compound may favor interactions with polar receptors or enzymes.
  • Alkyl vs.

Biological Activity

4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a compound with a unique pyrazole ring structure and a tetrahydrofuran moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is C11_{11}H16_{16}N4_{4}O2_{2}, and it has a CAS number of 1005582-33-1. The compound features an amino group at the 4-position of the pyrazole ring, which is significant for its biological interactions.

Preliminary studies suggest that this compound may interact favorably with biological targets through hydrogen bonding, which is crucial for its mechanism of action. The presence of the tetrahydrofuran moiety may enhance its solubility and biological interactions, distinguishing it from other pyrazole derivatives.

Potential Therapeutic Applications

While specific data on this compound's biological activity is limited, similar pyrazole derivatives have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For example, 4-amino-N-(methyl)pyrazole has been noted for its effectiveness against certain bacterial strains .
  • Anti-inflammatory Effects : Some pyrazole derivatives have been studied for their anti-inflammatory properties, potentially making this compound suitable for treating inflammatory diseases .
  • Anticancer Activity : Pyrazole-based compounds have been explored as anticancer agents, with some exhibiting significant cytotoxic effects against various cancer cell lines. For instance, certain aminopyrazoles have shown IC50_{50} values in the low micromolar range against cancer cells .

Comparative Analysis

A comparison of 4-amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide with other related compounds highlights its unique features and potential:

Compound NameStructural FeaturesBiological Activity
5-Amino-1-(2,6-dichloro)phenyl-pyrazoleContains dichloro substitutionInsecticidal activity
4-Amino-N-(methyl)pyrazoleLacks tetrahydrofuran moietyAntimicrobial properties
3-Carboxamido-pyrazoleDifferent functional groupsAnti-inflammatory effects
4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole Contains tetrahydrofuran moietyPotential for diverse biological activities

Case Studies and Research Findings

Research into similar compounds has provided insights into the potential applications of 4-amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide:

  • Antiparasitic Activity : Studies on related pyrazoles indicate that modifications to the structure can significantly affect potency. For example, the incorporation of polar functionalities improved solubility but required careful balancing with metabolic stability .
  • Cancer Cell Studies : Compounds structurally similar to this pyrazole have been shown to inhibit tubulin polymerization and arrest the cell cycle in cancer cells. Such mechanisms suggest that further exploration of this compound could reveal similar anticancer properties .
  • Inflammation Models : In models of inflammation, related pyrazoles have demonstrated the ability to inhibit cytokine release, indicating potential applications in treating autoimmune diseases .

Q & A

What are optimized synthetic routes for 4-amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide?

Basic Research Question
Synthesis of pyrazole-carboxamide derivatives typically involves multi-step procedures. A validated approach includes:

  • Step 1 : Condensation of substituted pyrazole precursors (e.g., ethyl 3-trifluoromethylpyrazole-4-carboxylate analogs) with amine-bearing tetrahydrofuran derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purification via silica gel chromatography or recrystallization to achieve >95% purity .
  • Critical Parameters : Reaction temperature (80–100°C), solvent choice (DMF or THF), and stoichiometric ratios of reactants (1:1.2 amine:carboxylic acid derivative) .

How can NMR spectroscopy resolve structural ambiguities in this compound?

Basic Research Question
Key NMR strategies include:

  • ¹H NMR : Identify characteristic peaks for the tetrahydrofuran moiety (δ 3.6–4.0 ppm for methylene protons) and pyrazole NH₂ (δ 5.1–5.4 ppm) .
  • ¹³C NMR : Confirm carboxamide carbonyl signals at ~165–170 ppm and tetrahydrofuran carbons at 60–80 ppm .
  • DEPT-135 : Differentiate CH₂ groups in the tetrahydrofuran ring from quaternary carbons in the pyrazole core .

How can computational methods enhance reaction design for novel analogs?

Advanced Research Question
The ICReDD framework integrates quantum chemical calculations and experimental data to:

  • Predict reaction pathways (e.g., via transition-state modeling) to optimize yields .
  • Screen solvent effects using COSMO-RS simulations to minimize side reactions (e.g., hydrolysis of the carboxamide group) .
  • Validate results with experimental kinetics (e.g., monitoring by LC-MS) .

How should researchers address contradictions in solubility data across studies?

Advanced Research Question
Discrepancies often arise from:

  • Solvent Polarity : Test solubility in DMSO (highly polar) vs. THF (moderate polarity) and correlate with LogP values (predicted via ChemAxon or ACD/Labs) .
  • Crystallinity : Compare amorphous vs. crystalline forms using XRPD; amorphous forms typically exhibit higher solubility .
  • pH Effects : Assess ionization states via potentiometric titration (pKa determination) in aqueous buffers .

What strategies mitigate side reactions during carboxamide formation?

Advanced Research Question
Common pitfalls and solutions:

  • Hydrolysis : Use anhydrous solvents (e.g., DMF stored over molecular sieves) and avoid prolonged heating (>12 hours) .
  • Byproduct Formation : Introduce protecting groups (e.g., Boc for amines) during coupling steps .
  • Catalyst Optimization : Employ HOBt/DCC coupling agents to enhance efficiency and reduce racemization .

How can reactor design improve scalability for gram-scale synthesis?

Advanced Research Question
Key considerations include:

  • Continuous Flow Systems : Minimize exothermic risks and improve mixing for heterogeneous reactions (e.g., solid-supported reagents) .
  • Membrane Separation : Purify intermediates via nanofiltration to remove unreacted starting materials .
  • Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

What analytical techniques validate purity for pharmacological assays?

Basic Research Question
Rigorous purity assessment requires:

  • HPLC-UV/ELS : Use C18 columns (ACN/water gradient) with ELSD for non-chromophoric impurities .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm mass accuracy .

How can researchers reconcile conflicting bioactivity data in cell-based assays?

Advanced Research Question
Discrepancies may stem from:

  • Cell Line Variability : Compare results across ≥3 cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
  • Metabolic Stability : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite interference .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .

What are the challenges in stereochemical control of the tetrahydrofuran substituent?

Advanced Research Question
Strategies include:

  • Chiral Chromatography : Resolve enantiomers using Chiralpak AD-H columns (heptane/ethanol) .
  • Asymmetric Synthesis : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) .
  • X-ray Crystallography : Confirm absolute configuration of single crystals .

How can machine learning optimize SAR studies for this compound?

Advanced Research Question
ML workflows involve:

  • Descriptor Generation : Use RDKit to compute 2D/3D molecular features (e.g., topological polar surface area, H-bond donors) .
  • QSAR Modeling : Train Random Forest or SVM models on bioactivity data (IC₅₀) to predict novel analogs .
  • Validation : Apply k-fold cross-validation (k=5) to avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.